

HPLC analysis method for 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-N-isopropylpicolinamide**

Cat. No.: **B1328589**

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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-Bromo-N-isopropylpicolinamide** is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for quality control, stability studies, and pharmacokinetic analysis of this compound.

Introduction

5-Bromo-N-isopropylpicolinamide is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. Accurate and precise analytical methods are essential for the determination of its purity and concentration in various sample matrices. This document details a reversed-phase HPLC (RP-HPLC) method developed for this purpose, offering excellent selectivity, linearity, and accuracy.

Physicochemical Properties of 5-Bromo-N-isopropylpicolinamide

A summary of the key physicochemical properties of **5-Bromo-N-isopropylpicolinamide** is provided in the table below.

Property	Value	Reference
IUPAC Name	5-bromo-N-propan-2-ylpyridine-2-carboxamide	
Molecular Formula	C ₉ H ₁₁ BrN ₂ O	[1]
Molecular Weight	243.1 g/mol	[1]
Chemical Structure	(Structure embedded below)	

Chemical Structure of 5-Bromo-N-isopropylpicolinamide

Experimental Protocols

Materials and Reagents

- **5-Bromo-N-isopropylpicolinamide** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- 0.45 μm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below. The analysis of pyridine derivatives often benefits from the use of reversed-phase columns with a mobile phase consisting of acetonitrile and water with an acidic modifier to ensure good peak shape.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-15 min: 40-70% B, 15-20 min: 70% B, 20-21 min: 70-40% B, 21-25 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	270 nm
Run Time	25 minutes

Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the **5-Bromo-N-isopropylpicolinamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- Accurately weigh the sample containing **5-Bromo-N-isopropylpicolinamide** and transfer it to a suitable volumetric flask.
- Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the diluent.

- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **5-Bromo-N-isopropylpicolinamide**.

Parameter	Result
Concentration Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Number of Points	6

Precision

The precision of the method was determined by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision).

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
50	< 2.0%	< 2.0%

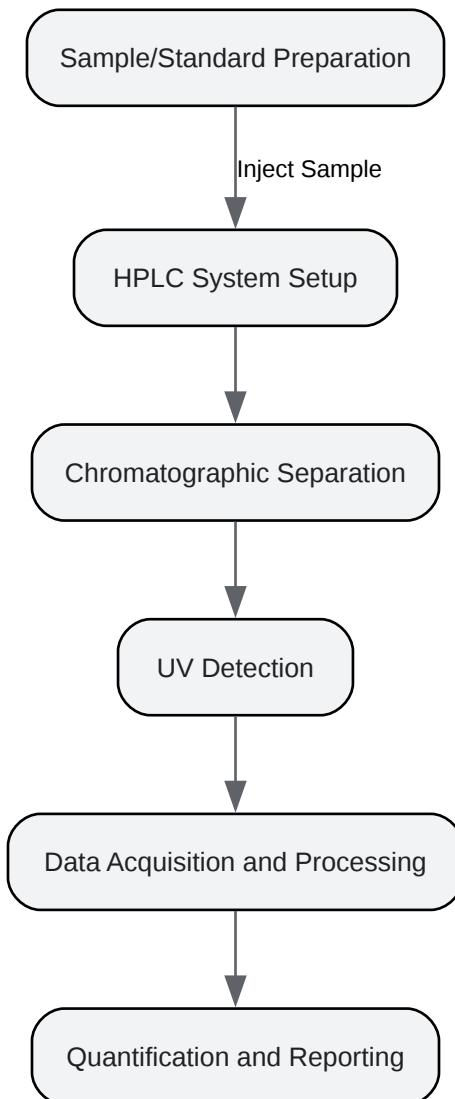
Accuracy

Accuracy was determined by the recovery of a known amount of **5-Bromo-N-isopropylpicolinamide** spiked into a placebo matrix.

Spiked Concentration ($\mu\text{g/mL}$)	Mean Recovery (%)	%RSD (n=3)
25	98.0 - 102.0	< 2.0%
50	98.0 - 102.0	< 2.0%
75	98.0 - 102.0	< 2.0%

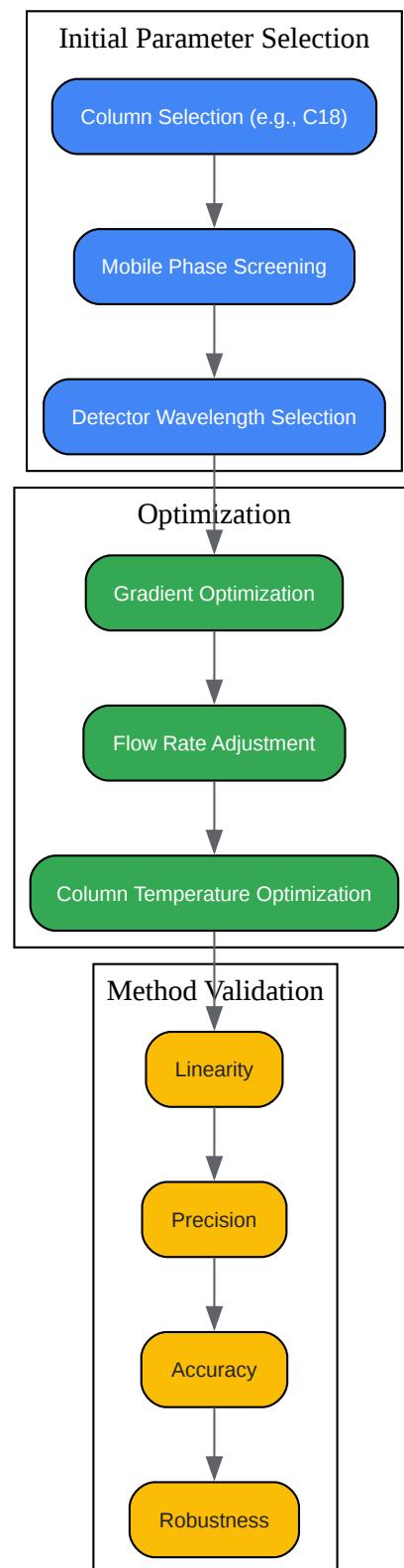
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC analysis and the general pathway for method development.



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Caption: HPLC Analysis Workflow for **5-Bromo-N-isopropylpicolinamide**.



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Caption: General Pathway for HPLC Method Development and Validation.

Conclusion

This application note describes a validated RP-HPLC method for the quantitative determination of **5-Bromo-N-isopropylpicolinamide**. The method is simple, precise, accurate, and suitable for routine analysis in a quality control environment. The provided experimental protocols and validation data demonstrate the reliability of this method for its intended purpose.

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